1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15043221
Molecular Formula: C27H24N4O3
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24N4O3 |
|---|---|
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C27H24N4O3/c1-17-8-11-20(12-9-17)15-31-26(32)22-6-4-5-7-23(22)30(27(31)33)16-24-28-25(29-34-24)21-13-10-18(2)19(3)14-21/h4-14H,15-16H2,1-3H3 |
| Standard InChI Key | WUMRQMFJEHAUFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a quinazoline-2,4(1H,3H)-dione core, a bicyclic structure comprising a fused benzene and pyrimidine ring system with ketone groups at positions 2 and 4. Substituents at the N1 and N3 positions introduce additional complexity:
-
N1 Modification: A 1,2,4-oxadiazole ring linked via a methyl group to the quinazoline core. The oxadiazole moiety is substituted at position 3 with a 3,4-dimethylphenyl group.
-
N3 Modification: A 4-methylbenzyl group attached directly to the quinazoline nitrogen.
This architecture combines aromatic systems with heterocyclic and alkyl substituents, influencing electronic distribution and steric interactions .
Molecular Properties
While experimental data for this specific compound remains limited, analogous quinazoline derivatives exhibit the following trends:
-
Molecular Weight: Estimated at ~480–500 g/mol based on structural similarity to compounds like 4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (476.20 g/mol) .
-
logP: Predicted to range between 4.5–6.0 due to the presence of hydrophobic aryl and alkyl groups .
-
Hydrogen Bonding: The oxadiazole and quinazoline-dione moieties provide hydrogen bond acceptors, potentially enhancing target binding .
Synthesis and Chemical Reactivity
Synthetic Pathways
Although detailed protocols for this compound are unavailable, related quinazoline derivatives are synthesized through multi-step sequences:
-
Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
-
N-Alkylation: Introduction of the 4-methylbenzyl group via nucleophilic substitution using 4-methylbenzyl chloride.
-
Oxadiazole Construction: Cyclization of amidoxime precursors with carboxylic acid derivatives, followed by coupling to the quinazoline core .
Key challenges include regioselectivity in N-alkylation and maintaining stereochemical integrity during oxadiazole formation.
Stability and Reactivity
-
Thermal Stability: Quinazoline-diones generally exhibit moderate thermal stability, decomposing above 200°C.
-
Hydrolytic Sensitivity: The oxadiazole ring may undergo hydrolysis under strongly acidic or basic conditions, necessitating careful pH control during synthesis .
Biological Activity and Mechanisms
Enzyme Inhibition
Quinazoline derivatives are renowned for kinase and protease inhibition. Structural analogs demonstrate:
-
IC50 Values: Sub-micromolar inhibition of kinases such as EGFR and VEGFR2, critical in oncogenic signaling .
-
Binding Modes: X-ray crystallography of related compounds reveals hydrogen bonding with kinase hinge regions and hydrophobic interactions with allosteric pockets .
Comparative Analysis with Related Compounds
This comparison underscores the role of substituents in modulating physicochemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume